Product packaging for [1-(4-Butylphenyl)ethyl]amine(Cat. No.:CAS No. 91552-69-1)

[1-(4-Butylphenyl)ethyl]amine

Cat. No.: B2759744
CAS No.: 91552-69-1
M. Wt: 177.291
InChI Key: RBWVBFNOIKOLSE-UHFFFAOYSA-N
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Description

[1-(4-Butylphenyl)ethyl]amine is a chiral organic compound belonging to the class of aryl ethylamines, characterized by a butyl-substituted phenyl ring and an amine functional group. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing more complex molecules with specific stereochemistry . Its structural similarity to other substituted ethylamines, which are often used in pharmaceutical and materials science research, suggests potential applications in these fields . The compound is typically supplied as a clear, colorless to pale yellow liquid. Researchers value it as a versatile building block for developing novel chemical entities, studying structure-activity relationships, and exploring new catalytic processes, especially those involving chiral amine synthesis . This product is strictly for research and laboratory use and is not intended for diagnostic, therapeutic, or any personal use. Please refer to the material safety data sheet (MSDS) for safe handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N B2759744 [1-(4-Butylphenyl)ethyl]amine CAS No. 91552-69-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-butylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10H,3-5,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWVBFNOIKOLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 4 Butylphenyl Ethyl Amine

Classical Approaches to [1-(4-Butylphenyl)ethyl]amine Synthesis

Traditional synthetic routes to produce racemic this compound often prioritize yield and scalability. These methods typically begin with readily available precursors and involve well-established chemical transformations.

Reductive Amination Pathways

Reductive amination is a prominent and versatile method for synthesizing amines, including this compound. This approach typically involves the reaction of a ketone with an amine source in the presence of a reducing agent. A common precursor for this pathway is 1-(4-butylphenyl)ethan-1-one. vulcanchem.com The ketone is reacted with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, to form an intermediate imine, which is then reduced to the final amine.

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Reaction Conditions Advantages Disadvantages
H₂/Raney Ni or PtO₂ High pressure H₂, controlled temperature Scalable, cost-effective Requires specialized high-pressure equipment
Sodium Cyanoborohydride (NaBH₃CN) Methanol, controlled pH Mild conditions, good functional group tolerance Toxic cyanide byproduct
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE), room temperature Mild, non-toxic byproducts, effective for a wide range of substrates Can be more expensive than other hydrides

Approaches from Nitriles and Oximes

Another classical route to this compound involves the reduction of related nitrogen-containing functional groups, specifically nitriles and oximes. The synthesis can start from 4-butylacetophenone, which is converted to its corresponding oxime, 1-(4-butylphenyl)ethan-1-one oxime. This conversion is typically achieved by reacting the ketone with hydroxylamine. The resulting oxime can then be reduced to the target amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Alternatively, the synthesis can proceed through a nitrile intermediate. For example, 4-butylbenzaldehyde (B75662) can be a starting material. Through a Strecker synthesis, the aldehyde reacts with ammonium chloride and a cyanide source (like potassium cyanide) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group would lead to an amino acid, but for the synthesis of the target amine, a reduction step is necessary. The reduction of the nitrile group can be accomplished using powerful reducing agents like LiAlH₄ or through catalytic hydrogenation.

Multi-Step Synthesis from Aromatic Precursors

The synthesis of this compound can also be accomplished through a multi-step sequence starting from a simple aromatic precursor like butylbenzene (B1677000). The key is the strategic introduction of the ethylamine (B1201723) side chain onto the butyl-substituted benzene (B151609) ring. This typically involves a Friedel-Crafts acylation reaction. prepchem.com

In this approach, butylbenzene can be acylated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce an acetyl group onto the aromatic ring, forming 4'-butylacetophenone (B127687). prepchem.com The regioselectivity of this reaction is crucial, and the para-substituted product is generally favored due to the directing effect of the butyl group. libretexts.org Once 4'-butylacetophenone is obtained, it can be converted to this compound using the methods described previously, such as reductive amination or conversion to an oxime followed by reduction. vulcanchem.com This multi-step approach allows for the construction of the target molecule from basic building blocks.

Enantioselective Synthesis of Chiral this compound

The synthesis of specific enantiomers, (R)- or (S)-[1-(4-butylphenyl)ethyl]amine, is crucial for applications where stereochemistry dictates biological activity or chemical function. vulcanchem.com This requires the use of asymmetric synthesis methodologies.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral amines. chinesechemsoc.org This method typically involves the hydrogenation of a prochiral imine or a related precursor in the presence of a chiral catalyst. nih.gov For the synthesis of chiral this compound, this would involve the asymmetric hydrogenation of the corresponding N-protected imine derived from 4-butylacetophenone.

The success of this method hinges on the design of the chiral ligand coordinated to a transition metal center, often ruthenium, rhodium, iridium, or palladium. ajchem-b.comresearchgate.netacs.org These chiral metal complexes create a chiral environment that directs the addition of hydrogen to one face of the C=N double bond, leading to the preferential formation of one enantiomer. For example, ruthenium complexes with chiral diphosphine ligands have been successfully used for the asymmetric reductive amination of ketones. google.com The reaction is typically carried out under hydrogen pressure in a suitable solvent, and the choice of ligand, metal, and reaction conditions can significantly impact the enantiomeric excess (ee) and yield of the desired chiral amine. google.com

Table 2: Examples of Chiral Ligands in Asymmetric Hydrogenation

Ligand Family Metal Typical Substrate Reported Enantioselectivity
BINAP Ruthenium, Rhodium Ketones, Imines High (up to >99% ee)
TsDPEN Ruthenium Ketones, Imines High (up to 99% ee)
Chiral Phosphine-Amine Ligands Iridium Imines High (up to 96% ee)
Chiral (Bis)phosphine Ligands Palladium N-tosylimines Excellent (up to 99.9% ee) nih.gov

Chiral Catalyst-Mediated Asymmetric Synthesis

Beyond asymmetric hydrogenation, other chiral catalyst-mediated reactions can be employed for the enantioselective synthesis of this compound. These methods often involve the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions.

One such approach is the catalytic enantioselective addition of nucleophiles to imines. For instance, a chiral silver-phosphine complex has been used to catalyze the domino reaction of imino esters, leading to chiral pyrrolidines with high enantioselectivity. chim.it While not a direct synthesis of the target amine, this illustrates the principle of using chiral metal catalysts to create stereogenic centers.

Another strategy involves the use of chiral Brønsted acids as catalysts. These catalysts can activate imines towards nucleophilic attack and control the stereochemistry of the addition. This has been applied to the synthesis of various chiral amines. Furthermore, organocatalysis, which uses small chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.org For example, chiral phosphoric acids have been used to catalyze the enantioselective reduction of imines or related precursors. chim.it These methods offer an alternative to metal-based catalysts and can provide access to chiral amines with high enantiomeric purity.

Biocatalytic Routes Utilizing Amine Dehydrogenases and Transaminases

The synthesis of chiral amines, including this compound, has been significantly advanced by the application of biocatalysis. Enzymes such as amine dehydrogenases (AmDHs) and transaminases (TAs) offer highly selective and environmentally benign alternatives to conventional chemical methods. diva-portal.orgmrforum.com These enzymes are particularly valued for their ability to catalyze the asymmetric synthesis of α-chiral amines from prochiral ketones with high enantioselectivity. diva-portal.orgrsc.org

Amine Dehydrogenases (AmDHs): AmDHs catalyze the direct reductive amination of carbonyl compounds to produce amines. rsc.org This process is highly atom-efficient, often utilizing ammonium salts as the amine source and a cofactor recycling system, such as formate (B1220265) dehydrogenase (FDH), to regenerate the nicotinamide (B372718) cofactor (NADH or NADPH). rsc.org The primary byproduct in such systems is inorganic carbonate, making it a clean synthetic route. rsc.org While wild-type AmDHs have been identified and shown to be effective for synthesizing various small chiral amines frontiersin.orgnih.gov, protein engineering has further expanded their substrate scope and activity. For instance, engineered AmDHs derived from amino acid dehydrogenases have demonstrated the ability to convert ketones that are not substrates for the wild-type enzymes. uni-greifswald.de The synthesis of (S)-butan-2-amine has been achieved with high conversion and enantiomeric excess using a wild-type AmDH from Meyerozyma guilliermondii (MsmeAmDH). frontiersin.org

Transaminases (TAs): Transaminases, specifically ω-transaminases (ω-TAs), are another powerful class of enzymes for chiral amine synthesis. diva-portal.org They catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone substrate, in this case, 4-butylacetophenone, to yield the desired chiral amine. diva-portal.org Research has focused on developing robust TAs with broad substrate specificity and high enantioselectivity. For example, a variant of the Chromobacterium violaceum ω-transaminase has shown increased activity for (S)-1-phenylethylamine and related substituted acetophenones, making it a promising candidate for the synthesis of structurally similar amines like this compound. diva-portal.org A significant challenge in TA-catalyzed reactions is the unfavorable equilibrium, which can be addressed through methods like product removal or the use of specific amine donors that shift the equilibrium towards product formation. diva-portal.org

The table below summarizes the key features of these biocatalytic systems.

Enzyme ClassReaction TypeKey AdvantagesExample Application
Amine Dehydrogenase (AmDH) Reductive AminationHigh atom economy, uses ammonia directly, minimal byproducts. rsc.orgSynthesis of (S)-butan-2-amine and (S)-1-methoxypropan-2-amine. frontiersin.org
Transaminase (TA) TransaminationHigh enantioselectivity, broad substrate scope, well-established systems. diva-portal.orgSynthesis of both enantiomers of Mexiletine and (R)- or (S)-butan-2-amine. frontiersin.org

Diastereoselective Synthetic Routes

When a molecule contains more than one stereocenter, controlling the relative configuration between them is a critical challenge in synthetic chemistry. For a compound like this compound, if another chiral center is present in the molecule or introduced during the reaction, diastereoselective synthesis becomes paramount. Diastereoselective reactions create one diastereomer in preference to others.

Methodologies for achieving diastereoselectivity often rely on substrate control, auxiliary control, or reagent control. While specific diastereoselective syntheses targeting this compound derivatives are not extensively documented in the provided literature, the principles can be inferred from related syntheses. For example, the synthesis of substituted azetidines from oxiranes has been shown to be highly regio- and diastereoselective. acs.orgsemanticscholar.org In these reactions, the stereochemistry of the starting materials dictates the stereochemistry of the product. A similar approach could be envisioned where a chiral precursor containing the 4-butylphenyl group is reacted to install the ethylamine moiety diastereoselectively.

Furthermore, multicomponent reactions have emerged as powerful tools for the diastereoselective synthesis of complex heterocyclic systems bearing multiple stereocenters. researchgate.net For instance, a one-pot, four-component reaction has been developed for the stereoselective synthesis of tetrahydropyrrolothiazoles. researchgate.net Such strategies, which efficiently build molecular complexity, could be adapted for the diastereoselective construction of molecules incorporating the this compound scaffold. One study reported the synthesis of salicylaldehydes with bulky substituents, including 1-(4-tert-butylphenyl)ethyl, demonstrating the manipulation of similarly structured groups in stereocontrolled reactions. researchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction times, and ensuring the economic viability of a synthetic process. This involves systematically varying parameters such as temperature, solvent, catalyst, ligand, and reagent concentrations. purdue.eduresearchgate.net

While a specific optimization study for the synthesis of this compound is not detailed, the general process can be illustrated by looking at optimizations of analogous reactions, such as reductive aminations or cross-coupling reactions used to build the carbon skeleton. For example, in a study on Brønsted acid-catalyzed reductive amination, various acid catalysts, solvents, and temperatures were screened to find the optimal conditions for the synthesis of tertiary amines. rsc.org

The following table, adapted from a study on the optimization of a palladium-catalyzed Sonogashira cross-coupling reaction, illustrates a typical optimization process that could be applied to a step in the synthesis of the this compound precursor. researchgate.net

Table: Optimization of Reaction Conditions for a Model Reaction researchgate.net

EntryCatalystLigandAdditiveTemperature (°C)Yield (%)
1Pd(OAc)₂PPh₃Cs₂CO₃10065
2PdCl₂PPh₃Cs₂CO₃10072
3PdCl₂(PPh₃)₂ -Cs₂CO₃ 100 87
4PdCl₂(PPh₃)₂-K₂CO₃10055
5PdCl₂(PPh₃)₂-Et₃N10040
6PdCl₂(PPh₃)₂-Cs₂CO₃8078
7PdCl₂(PPh₃)₂-Cs₂CO₃12085

This table demonstrates how systematic variation of parameters (catalyst, additive, temperature) leads to the identification of optimal conditions (entry 3) for achieving the highest product yield.

Similar systematic screening of conditions, including enzyme concentration, pH, temperature, and substrate loading for biocatalytic routes frontiersin.org, is essential to achieve high conversion and enantioselectivity in the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. core.ac.uk The synthesis of this compound can be made more sustainable by adhering to these principles.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org Biocatalysis, employing enzymes like AmDHs and TAs, is a prime example. diva-portal.orgrsc.org These enzymes are highly efficient catalysts that operate under mild conditions (ambient temperature and pressure, neutral pH) and can often be recycled and reused. diva-portal.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reductive amination using an AmDH with ammonium formate as both the amine and reductant source exhibits excellent atom economy, with only CO₂ and water as byproducts. rsc.org This contrasts sharply with classical methods like reductions using metal hydrides, which generate significant inorganic waste.

Use of Safer Solvents and Auxiliaries: Reducing or replacing hazardous organic solvents is a key goal. mrforum.com Biocatalytic reactions are often performed in aqueous media, a benign solvent. mrforum.com The development of reactions that can be performed in water or other green solvents like ionic liquids or supercritical fluids significantly improves the environmental profile of a synthesis. mrforum.com

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and generate waste. acs.org The high specificity of enzymes can often target a specific functional group in a complex molecule, obviating the need for protecting groups that would be required in a traditional chemical synthesis. acs.org

By integrating biocatalytic steps, optimizing for energy efficiency, and choosing safer solvents, the synthesis of this compound can align with the principles of green chemistry, leading to more sustainable and environmentally responsible manufacturing processes. rsc.org

Stereochemical Aspects and Chiral Resolution of 1 4 Butylphenyl Ethyl Amine

Enantiomeric Forms and Stereochemical Assignment

[1-(4-Butylphenyl)ethyl]amine possesses a single chiral center at the carbon atom bonded to the amino group and the phenyl ring, giving rise to a pair of enantiomers: (R)-[1-(4-butylphenyl)ethyl]amine and (S)-[1-(4-butylphenyl)ethyl]amine. vulcanchem.com These stereoisomers are non-superimposable mirror images of each other and can exhibit different biological activities and pharmacological properties.

The absolute configuration of the enantiomers is determined using various analytical techniques. While X-ray crystallography of a suitable crystalline derivative provides unambiguous assignment, spectroscopic methods are also employed. For instance, the absolute configuration of related chiral amines has been determined by converting them into diastereomeric amides with a chiral auxiliary of known configuration, followed by X-ray analysis. pharm.or.jp The stereochemical assignment is crucial for understanding the structure-activity relationship of the compound in various applications.

Table 1: Enantiomeric Forms of this compound

Enantiomer IUPAC Name CAS Number
(R)-enantiomer (1R)-1-(4-butylphenyl)ethan-1-amine 511256-38-5
(S)-enantiomer (1S)-1-(4-butylphenyl)ethan-1-amine Not available

Chiral Resolution Techniques for this compound

The separation of the racemic mixture of this compound into its individual enantiomers, a process known as chiral resolution, is essential for obtaining enantiomerically pure compounds. Several techniques are employed for this purpose.

A classical and widely used method for resolving chiral amines is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.org This reaction creates a mixture of two diastereomeric salts with different physical properties, such as solubility. libretexts.orgulisboa.pt

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. wikipedia.orglibretexts.org The choice of the resolving agent and the solvent system is critical and often determined empirically to achieve efficient separation. wikipedia.org The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. wikipedia.orggavinpublishers.com One diastereomer preferentially crystallizes from the solution, while the other remains in the mother liquor. After separation, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base to neutralize the resolving agent. libretexts.org

Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers. wikipedia.org This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. mdpi.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a common method for separating enantiomers of chiral amines and their derivatives. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown effectiveness in resolving a variety of chiral compounds, including amines. mdpi.comhplc.eu The separation efficiency depends on the type of CSP, the mobile phase composition, and other chromatographic parameters. mdpi.comnih.gov For instance, the enantiomeric excess of derivatives of related phenyl ethylamines has been determined using HPLC with a Daicel Chiralpak column. rsc.org

Gas Chromatography (GC): Chiral GC is another valuable technique for the separation of volatile chiral compounds. sigmaaldrich.com For amines, derivatization is often necessary to increase their volatility and improve chromatographic performance. tandfonline.comnih.gov The enantiomers of the derivatized amine can then be separated on a chiral GC column. sigmaaldrich.comnih.gov

Enzymatic resolution offers a highly selective and environmentally friendly approach to obtaining enantiomerically pure amines. researchgate.net Lipases are a class of enzymes commonly used for the kinetic resolution of racemic amines. unipd.it

In a typical kinetic resolution process, the enzyme selectively catalyzes the acylation of one enantiomer of the amine at a much faster rate than the other. unipd.itu-szeged.hu This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched amine, which can then be separated by conventional methods like chromatography. researchgate.net The efficiency of the enzymatic resolution is influenced by factors such as the choice of enzyme, the acyl donor, the solvent, and the reaction temperature. researchgate.net For example, Candida antarctica lipase (B570770) B (CALB) has been successfully used in the resolution of various primary amines. researchgate.netunipd.it

Methodologies for Determination of Enantiomeric Excess and Optical Purity

Determining the enantiomeric excess (ee) or optical purity of a sample is crucial to assess the success of a chiral resolution or an asymmetric synthesis. wikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much more of one enantiomer is present compared to the other. wikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric purity of a chiral compound. dntb.gov.ua When the NMR spectra of the two enantiomers in a chiral sample are identical in an achiral solvent, chiral auxiliary reagents can be used to induce spectral differences.

Chiral Solvating Agents (CSAs): CSAs are enantiomerically pure compounds that form transient diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions. semanticscholar.orgnih.gov This interaction leads to different chemical shifts for the corresponding protons or other nuclei in the two enantiomers, allowing for their differentiation and quantification by NMR. semanticscholar.orgrsc.org BINOL derivatives are one example of CSAs that have been used for the enantiodifferentiation of amines. semanticscholar.orgrsc.org

Chiral Derivatizing Agents (CDAs): CDAs are enantiomerically pure reagents that react with the chiral analyte to form a covalent bond, resulting in a pair of diastereomers. nih.govrsc.org These diastereomers have distinct NMR spectra, and the integration of the signals corresponding to each diastereomer can be used to determine the enantiomeric ratio. nih.govrsc.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
(R)-[1-(4-Butylphenyl)ethyl]amine
(S)-[1-(4-Butylphenyl)ethyl]amine
(1R)-1-(4-butylphenyl)ethan-1-amine
(1S)-1-(4-butylphenyl)ethan-1-amine
(RS)-1-(4-butylphenyl)ethan-1-amine
Tartaric acid
Mandelic acid
Camphorsulfonic acid
BINOL

Chiroptical Spectroscopy (e.g., CD, VCD) for Stereochemical Purity Analysis

Chiroptical spectroscopic methods, which measure the differential interaction of chiral molecules with polarized light, are powerful non-destructive techniques for analyzing the stereochemical purity of compounds like this compound. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two such prominent techniques.

Electronic Circular Dichroism (ECD) measures the difference in absorption between left and right circularly polarized light in the UV-Vis region. encyclopedia.pubjascoinc.com The resulting spectrum is highly sensitive to the absolute configuration and conformation of the molecule. For chiral amines, direct ECD analysis can sometimes be challenging. However, the signal can be enhanced and analysis facilitated by forming diastereomeric complexes with a chiral auxiliary or a metal-based sensor.

A study on the analogous compound 1-(4-methylphenyl)ethylamine (B1348833) (MPEA) demonstrated the use of an Fe(II)-based assembly for determining enantiomeric excess (ee). nih.gov The chiral amine is reacted with a dialdehyde (B1249045) and Fe(II) to form a colored, chiral complex. This complex exhibits a distinct Cotton effect in the visible region of the CD spectrum (~625 nm), the sign and intensity of which correlate with the stereochemistry and enantiomeric excess of the amine. nih.gov A calibration curve can be constructed by plotting the CD signal against known ee values, allowing for the determination of unknown samples with high accuracy. nih.gov This method is applicable to a range of alpha-chiral primary amines and could be adapted for this compound. nih.gov

Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of polarized light in the vibrational transition region. VCD is exceptionally sensitive to the absolute configuration of molecules and provides detailed structural information. nih.gov The analysis often involves comparing the experimental VCD spectrum with one predicted by Density Functional Theory (DFT) calculations for a specific enantiomer. unige.ch

Research on 1-(4-bromophenyl)-ethylamine, a structurally related amine, has shown that VCD can be used to investigate the interactions between enantiomers and a chiral stationary phase model, (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. nih.gov The study revealed that the VCD band for the carboxyl group of the crown ether shifted depending on which enantiomer it complexed with, indicating differing interaction strengths. nih.gov This highlights the potential of VCD not only for absolute configuration assignment but also for understanding the mechanisms of chiral recognition, a principle that extends to this compound.

The table below summarizes findings for analogous compounds, illustrating the principles applicable to this compound.

TechniqueAnalyte (Analogue)MethodologyKey FindingReference
CD Spectroscopy1-(4-methylphenyl)ethylamineFormation of a self-assembled Fe(II)-diimine complex.The complex exhibits a Cotton effect at ~625 nm, allowing for ee determination with an average absolute error of ~4%. nih.gov
VCD Spectroscopy1-(4-bromophenyl)-ethylamineComplexation with a chiral crown ether in DMSO solution.VCD spectra can differentiate between diastereomeric complexes, indicating stronger interaction for the S-enantiomer through a red-shift in the carboxyl band. nih.gov

Mass Spectrometry-based Methods for Enantiomeric Excess

Mass spectrometry (MS) is an inherently achiral technique, meaning it cannot directly distinguish between enantiomers. However, several indirect MS-based methods have been developed for the determination of enantiomeric excess, prized for their high sensitivity, speed, and low sample consumption. nih.govucdavis.edu These methods typically involve converting the enantiomers into diastereomers that can be differentiated by the mass spectrometer.

One common approach is the kinetic resolution method . The racemic amine is derivatized with a chiral acylating agent. nih.gov The two enantiomers react at different rates to form diastereomeric amides. By analyzing the relative intensities of the ions corresponding to the derivatized and underivatized amine after a set time, the initial enantiomeric composition can be calculated. nih.gov

Another strategy involves the use of chiral host-guest complexation . The enantiomeric mixture is introduced to a chiral host molecule, such as a cyclodextrin (B1172386), in the gas phase via electrospray ionization (ESI). ucdavis.edu The resulting non-covalent diastereomeric complexes will have different stabilities. Their relative abundances, or their different rates of dissociation or guest exchange with a neutral amine in the gas phase, can be measured by MS and correlated to the enantiomeric excess of the analyte. ucdavis.edu

A third method, known as the pseudo-enantiomeric labeled auxiliary method , involves derivatizing the analyte with two pseudo-enantiomeric reagents that are tagged with different isotopes, leading to a mass difference. americanlaboratory.com The relative intensities of the resulting mass-differentiated product ions in the mass spectrum directly reflect the enantiomeric ratio of the original amine. americanlaboratory.com

MS-Based MethodPrincipleTypical ImplementationReference
Kinetic ResolutionEnantiomers react at different rates with a chiral derivatizing agent.Analysis of product and remaining substrate ratios by ESI-MS. nih.gov
Chiral Host-Guest ComplexationFormation of diastereomeric non-covalent complexes with different stabilities.Analysis of complex abundance or guest-exchange rates in an FTMS. ucdavis.edu
Labeled Chiral AuxiliariesDerivatization with mass-tagged pseudo-enantiomeric reagents.Ratio of mass-differentiated product ions reflects the ee. americanlaboratory.com

Stereochemical Stability and Racemization Pathways

The stereochemical stability of this compound is a critical parameter, as racemization—the conversion of an enantiomerically enriched sample into a 1:1 mixture of both enantiomers—can lead to a loss of desired activity or properties. The key to its stability lies in the C-H bond at the stereocenter. Cleavage of this bond, leading to a planar, achiral intermediate (or a rapidly inverting chiral one), is the primary pathway to racemization.

For benzylic amines like this compound, racemization typically occurs under conditions that facilitate the removal of the benzylic proton. This can be achieved through several mechanisms:

Base-Catalyzed Racemization: Strong bases can deprotonate the benzylic carbon to form a carbanion. While typically a high energy intermediate, its formation is facilitated by the adjacent phenyl ring. A patent for related 1-phenylethylamine (B125046) derivatives describes a process where an optically active amine is reacted with an aldehyde to form an imine, which is then treated with an alkali metal tert-alkoxide (e.g., potassium tert-butoxide) in a polar aprotic solvent like DMSO to effect racemization. pharm.or.jp The imine formation enhances the acidity of the benzylic proton, making it more susceptible to removal by the base. Subsequent hydrolysis regenerates the racemic amine. pharm.or.jp

Metal-Catalyzed Racemization: Transition metal catalysts, particularly those used for hydrogenation/dehydrogenation, can promote racemization. This process is thought to proceed through the formation of an intermediate imine via dehydrogenation, followed by re-hydrogenation that is not stereospecific, leading to the racemic amine. google.comgoogle.com Catalysts such as Raney nickel or palladium-based systems, often at elevated temperatures (100-300 °C) and sometimes in the presence of hydrogen, are effective for this transformation. google.comgoogle.com

The conditions under which racemization has been observed for analogous compounds are summarized below.

MethodKey Reagents/CatalystsTypical ConditionsApplicable ToReference
Base-Catalyzed (via imine)Aldehyde, Potassium tert-butoxide, DMSOHeating (e.g., 80-160 °C)Optically active 1-phenylethylamine derivatives pharm.or.jp
Metal-CatalyzedRaney NickelHeating (145-160 °C) in a sealed vesselα-aryl-β-phenylethylamines google.com
Metal-CatalyzedHydrogenation/dehydrogenation catalyst (e.g., Ni/Co/Cu oxides)100-300 °C, in the presence of H₂Arylalkylamines google.com

Reactivity and Mechanistic Investigations of 1 4 Butylphenyl Ethyl Amine

Nucleophilic Properties of the Amine Functionality

The primary amine group in [1-(4-butylphenyl)ethyl]amine possesses a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. This inherent nucleophilicity allows it to readily attack electron-deficient centers, participating in a wide array of chemical reactions. Chiral amines, in particular, play a significant role as catalysts in asymmetric synthesis, highlighting the importance of their nucleophilic character.

The nucleophilicity of the amine enables it to engage in reactions such as additions to carbonyl compounds, ring-opening of epoxides, and conjugate additions to α,β-unsaturated systems. The steric hindrance around the amine, influenced by the adjacent ethyl and butylphenyl groups, can modulate its reactivity, but it generally remains an effective nucleophile for various synthetic applications.

Electrophilic Aromatic Substitution on the Butylphenyl Moiety

The butylphenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The reactivity and regioselectivity of these substitutions are governed by the electronic and steric effects of the substituents already present on the benzene (B151609) ring, namely the butyl group and the 1-aminoethyl group.

The butyl group, being an alkyl group, is an activating ortho-, para-director. It donates electron density to the aromatic ring through an inductive effect, thereby increasing the ring's nucleophilicity and making it more reactive towards electrophiles than benzene itself. This electron-donating nature preferentially stabilizes the carbocation intermediates formed during attack at the ortho and para positions.

Similarly, the 1-aminoethyl substituent also influences the regioselectivity. The amine group, once protonated under the acidic conditions often employed in EAS, can become a deactivating, meta-directing group. However, under non-acidic or mildly acidic conditions, the activating effect of the alkyl chain can predominate. The interplay between the directing effects of the butyl and the 1-aminoethyl groups, along with steric considerations, will ultimately determine the position of the incoming electrophile on the aromatic ring. For instance, in reactions like nitration or halogenation, a mixture of ortho- and para-substituted products with respect to the butyl group is generally expected.

Derivatization Reactions of this compound for Functionalization

The primary amine functionality of this compound serves as a versatile handle for a variety of derivatization reactions, allowing for the synthesis of a wide range of functionalized molecules. These reactions are fundamental in modifying the compound's physical, chemical, and biological properties.

Amidation and Sulfonamidation Reactions

Amidation: this compound readily undergoes amidation when treated with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides, to form the corresponding N-substituted amides. The reaction with acyl chlorides is typically rapid and exothermic, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. For example, the reaction with benzoyl chloride would yield N-[1-(4-butylphenyl)ethyl]benzamide. Direct condensation with carboxylic acids can also be achieved using coupling agents that activate the carboxylic acid.

Reactant 1Reactant 2Product
This compoundCarboxylic Acid (or derivative)N-[1-(4-Butylphenyl)ethyl]amide

Sulfonamidation: In a similar fashion, reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base, leads to the formation of sulfonamides. This reaction, known as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines. As a primary amine, this compound forms a sulfonamide that is soluble in aqueous alkali due to the presence of an acidic proton on the nitrogen.

Reactant 1Reactant 2Product
This compoundSulfonyl ChlorideN-[1-(4-Butylphenyl)ethyl]sulfonamide

N-Alkylation and N-Acylation Pathways

N-Alkylation: The nitrogen atom of this compound can be alkylated by reaction with alkyl halides. This nucleophilic substitution reaction can lead to the formation of secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. The reaction conditions can be controlled to favor mono-alkylation.

N-Acylation: N-acylation is a common transformation for primary amines and is readily achieved with this compound. Acylating agents such as acyl chlorides or acid anhydrides react to form N-acyl derivatives. libretexts.org This reaction is often used for the protection of the amine group or to introduce specific acyl moieties into the molecule. For instance, reaction with acetic anhydride (B1165640) would yield N-[1-(4-butylphenyl)ethyl]acetamide. The derivatization of amphetamine-like compounds through acylation is a common practice in analytical chemistry to improve their chromatographic behavior. nih.gov

ReagentProduct
Acyl ChlorideN-Acyl-[1-(4-butylphenyl)ethyl]amine
Acid AnhydrideN-Acyl-[1-(4-butylphenyl)ethyl]amine

Formation of Schiff Bases and Imines

This compound, as a primary amine, reacts with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of the C=N double bond is a key feature of this transformation. For example, the reaction with benzaldehyde (B42025) would produce N-(1-(4-butylphenyl)ethylidene)aniline. These imine derivatives can be important intermediates in various synthetic pathways.

Reactant 1Reactant 2Product
This compoundAldehyde/KetoneSchiff Base (Imine)

Reaction Mechanisms of this compound in Organic Transformations

The reactions of this compound are governed by well-established mechanistic principles of organic chemistry.

In its role as a nucleophile , the reaction mechanism typically involves the attack of the nitrogen's lone pair on an electrophilic center. For instance, in amidation with an acyl chloride , the reaction proceeds through a nucleophilic acyl substitution mechanism. The amine attacks the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the amide.

Electrophilic aromatic substitution on the butylphenyl ring follows the general mechanism for this class of reactions. An electrophile attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, resulting in the substituted product. The directing effects of the butyl and 1-aminoethyl groups determine the preferred position of attack by influencing the stability of the intermediate carbocation.

The formation of imines from this compound and a carbonyl compound proceeds via a nucleophilic addition-elimination mechanism. The amine first adds to the carbonyl carbon to form a carbinolamine intermediate. nih.govacs.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Elimination of water, driven by the lone pair of the adjacent nitrogen, leads to the formation of an iminium ion, which is then deprotonated to yield the final imine product. acs.org

Stereochemical Control in this compound-Mediated Reactions

The chiral nature of this compound, owing to the stereocenter at the carbon atom bearing the amino group, makes it a candidate for applications in asymmetric synthesis. Chiral amines are fundamental tools in stereoselective transformations, acting as chiral auxiliaries, resolving agents, or catalysts to induce chirality in prochiral substrates. The effectiveness of such amines in stereochemical control is contingent on their ability to create a diastereomeric interaction with the substrate, leading to a preferential formation of one stereoisomer over another.

While extensive research exists for structurally similar chiral amines like 1-phenylethylamine (B125046) and its derivatives in asymmetric synthesis, specific and detailed research findings on the application of this compound in mediating stereochemical control are not widely documented in publicly available literature. However, the principles of its potential application can be inferred from the well-established roles of other chiral primary amines.

One of the primary methods for achieving stereochemical control using chiral amines is through the formation of diastereomeric salts. In a process known as chiral resolution, a racemic mixture of a chiral acid can be treated with an enantiomerically pure chiral amine like (R)- or (S)-[1-(4-Butylphenyl)ethyl]amine. This reaction forms a pair of diastereomeric salts, which possess different physical properties, such as solubility. These differences allow for their separation by techniques like fractional crystallization. Once separated, the individual diastereomeric salts can be treated with an acid to liberate the enantiomerically pure acid and recover the chiral amine.

The efficiency of such a resolution process is highly dependent on the specific combination of the chiral amine and the substrate, as well as the crystallization conditions, including the solvent system and temperature. The butyl group on the phenyl ring of this compound can influence its solubility and the crystalline nature of the resulting diastereomeric salts, which are critical factors for successful separation.

Beyond its role as a resolving agent, this compound could potentially serve as a chiral auxiliary. In this capacity, the amine would be covalently bonded to a substrate molecule, directing the stereochemical outcome of a subsequent reaction. The steric and electronic properties of the 4-butylphenyl group would play a crucial role in creating a biased chiral environment, favoring the approach of a reagent from a specific direction. After the desired stereoselective transformation, the chiral auxiliary is typically cleaved and recovered.

Furthermore, derivatives of this compound could be envisioned as ligands for metal catalysts or as organocatalysts themselves in a variety of asymmetric reactions, such as aldol (B89426) reactions, Michael additions, or reductions. The amine functionality provides a handle for modification to tune its catalytic activity and stereoselectivity.

Hypothetical Data for Chiral Resolution of Racemic Acid (HA) using (R)-[1-(4-Butylphenyl)ethyl]amine

EntrySolvent SystemTemperature (°C)Diastereomeric Salt IsolatedYield (%)Diastereomeric Excess (de %) of SaltEnantiomeric Excess (ee %) of Recovered Acid
1Ethanol25(R)-Amine·(R)-Acid459292
2Methanol0(R)-Amine·(R)-Acid428888
3Acetone25(R)-Amine·(R)-Acid389595
4Isopropanol10(R)-Amine·(R)-Acid489090

This table is illustrative and does not represent actual experimental data.

Further research and publication of experimental results are necessary to fully elucidate the practical applications and efficacy of this compound in stereochemical control.

Applications in Asymmetric Synthesis and Catalysis

Utilization of [1-(4-Butylphenyl)ethyl]amine in Asymmetric Organocatalysis

Asymmetric organocatalysis is a powerful tool in organic synthesis that uses small, chiral organic molecules to catalyze enantioselective reactions. Chiral primary amines and their derivatives are central to two major activation modes within this field: enamine and imine catalysis.

While specific examples detailing the use of this compound derivatives in enamine catalysis are not extensively documented in publicly available literature, the general mechanism involves the reaction of a chiral primary amine with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. The chirality of the amine directs the subsequent reaction of the enamine with an electrophile, leading to the formation of a chiral product with high enantioselectivity. This strategy is widely used for the asymmetric functionalization of carbonyl compounds.

In iminium catalysis, a chiral primary amine, such as this compound, reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. acs.org This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, activating it towards nucleophilic attack. The steric environment created by the chiral amine directs the approach of the nucleophile, resulting in a highly enantioselective transformation. Primary amines are effective catalysts in this context, often requiring an acid co-catalyst to facilitate the formation of the iminium ion. acs.org

This compound as a Ligand Precursor for Metal-Catalyzed Asymmetric Reactions

The utility of this compound extends to its role as a precursor for the synthesis of chiral ligands for transition-metal-catalyzed asymmetric reactions. The amine functionality provides a convenient handle for constructing more elaborate ligand structures.

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis. Chiral amines are frequently used as starting materials for P,N (phosphine-amine) or N,N (diamine) ligands. For instance, a general synthetic route might involve the amination of a suitable precursor with a chiral amine like (R)-1-phenylethyl amine or (R)-1-(1-naphthyl)ethyl amine, followed by further functionalization to introduce coordinating groups such as phosphines. nih.gov While specific ligand syntheses starting from this compound are not detailed in the surveyed literature, the established synthetic methodologies for analogous chiral amines provide a clear blueprint for how such ligands could be designed and prepared. nih.govmdpi.com The modular nature of these syntheses allows for the tuning of the ligand's steric and electronic properties to optimize catalytic performance.

Asymmetric hydrogenation is a widely used industrial process for the synthesis of enantiomerically pure compounds, including pharmaceuticals and fine chemicals. dicp.ac.cn The reaction relies on a chiral catalyst, typically a transition metal complexed with a chiral ligand. Ligands derived from chiral amines play a crucial role in achieving high enantioselectivity. scholaris.canih.govacs.org For example, palladium complexes with chiral bisphosphine ligands have proven effective for the asymmetric hydrogenation of activated imines, yielding chiral amines with excellent enantioselectivities (up to 99% ee). dicp.ac.cn Although direct applications of ligands derived from this compound in asymmetric hydrogenation are not specifically reported, the success of catalysts based on structurally similar chiral backbones underscores the potential of this class of compounds in developing new, effective catalytic systems.

Application in Asymmetric Carbon-Carbon Bond Formation (e.g., Diels-Alder, Aldol (B89426), Mannich)

While the direct application of this compound as a primary catalyst in well-known asymmetric carbon-carbon bond-forming reactions such as the Diels-Alder, Aldol, or Mannich reactions is not extensively documented in publicly available research, its structural motif is analogous to other chiral amines that have proven effective in these transformations. Chiral primary amines are known to participate in enamine and iminium catalysis, which are key intermediates in many organocatalyzed versions of these reactions.

For instance, in a hypothetical asymmetric Mannich reaction , this compound could react with a carbonyl compound to form a chiral enamine. This enamine would then react with an imine, with the stereochemistry of the final product being directed by the chiral amine. The bulky 4-butylphenyl group would play a crucial role in creating a specific steric environment to control the facial selectivity of the incoming electrophile.

Similarly, in the context of the Diels-Alder reaction , a derivative of this compound could be used to form a chiral dienophile or diene. The stereochemical outcome of the cycloaddition would then be influenced by the chiral amine moiety.

In asymmetric Aldol reactions , this amine could serve as a precursor to a chiral ligand for a metal catalyst or as an organocatalyst itself, promoting the enantioselective addition of an enolate to an aldehyde. The effectiveness of such a catalyst would depend on its ability to form a well-defined transition state that favors one diastereomeric pathway.

Auxiliary Role of this compound in Diastereoselective Transformations

A more established application of chiral amines like this compound is their use as chiral auxiliaries. In this approach, the chiral amine is temporarily incorporated into the substrate molecule to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.

The effectiveness of a chiral auxiliary relies on its ability to create a rigid conformational bias in the substrate, exposing one face of a reactive center to attack while shielding the other. The steric and electronic properties of the 4-butylphenyl group in this compound are well-suited for this purpose.

For example, when attached to a carbonyl group to form an amide or to an imine, the [1-(4-butylphenyl)ethyl] moiety can effectively control the diastereoselectivity of nucleophilic additions, alkylations, or cycloadditions.

Table 1: Hypothetical Diastereoselective Alkylation using a this compound Auxiliary

EntryElectrophileDiastereomeric Ratio (d.r.)
1Methyl Iodide>95:5
2Benzyl Bromide>90:10
3Isopropyl Iodide>98:2

This table represents expected outcomes based on the performance of similar chiral auxiliaries and is for illustrative purposes.

Immobilization Strategies for this compound-Based Catalysts

The recovery and reuse of catalysts are critical for the economic and environmental sustainability of chemical processes. Immobilization of homogeneous catalysts onto solid supports is a common strategy to facilitate their separation from the reaction mixture. For catalysts derived from this compound, several immobilization techniques can be envisioned.

One common approach is to tether the chiral amine to a polymer backbone. This can be achieved by modifying the amine or the phenyl ring with a polymerizable group or a functional group that can be attached to a pre-formed polymer.

Common Polymer Supports:

Polystyrene: A widely used and inexpensive support. The phenyl ring of the amine can be functionalized for attachment.

Silica Gel: Offers high surface area and mechanical stability. The amine can be attached via silane coupling agents.

Magnetic Nanoparticles: Allow for easy separation of the catalyst using an external magnet.

Table 2: Potential Immobilization Strategies and Their Characteristics

Support MaterialAttachment MethodAdvantagesDisadvantages
PolystyreneCovalent bonding via functionalized monomerHigh loading capacity, chemical stabilitySwelling in organic solvents, potential for pore diffusion limitations
Silica GelSilanizationHigh surface area, rigid structureLower loading capacity, potential for leaching
Magnetic NanoparticlesSurface functionalizationFacile separation, high surface areaPotential for aggregation, higher cost

The choice of immobilization strategy depends on the specific reaction conditions, the solvent system, and the desired catalyst properties such as loading, stability, and reusability. Once immobilized, the catalytic activity and stereoselectivity of the this compound-based catalyst would need to be re-evaluated, as the support can sometimes influence the catalytic performance.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 4 Butylphenyl Ethyl Amine

The definitive structural confirmation and characterization of [1-(4-Butylphenyl)ethyl]amine rely on a suite of advanced spectroscopic and analytical techniques. These methodologies provide unambiguous evidence of its covalent framework, stereochemistry, molecular mass, and the nature of its functional groups. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy for the comprehensive structural elucidation of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Conformational Analysis of [1-(4-Butylphenyl)ethyl]amine

The biological and chemical activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional structure. Quantum chemical calculations are essential for performing a thorough conformational analysis to identify the most stable arrangements (conformers) of the molecule.

Similar to other phenylethylamines, the conformational landscape of this compound is primarily defined by the rotation around several key single bonds: the bond connecting the ethyl group to the phenyl ring, the Cα-N bond, and the Cα-Cβ bond. Additionally, the n-butyl group possesses its own conformational flexibility. Computational studies of related phenylethylamines have shown that molecules can adopt two primary conformations: a folded form, where the amine group is oriented towards the aromatic ring, and an extended form, where it is directed away from the ring nottingham.edu.my.

By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. Methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) are often employed for these calculations to achieve a balance between accuracy and computational cost researchgate.net. The calculated energies of these conformers, after correction for zero-point vibrational energy, allow for the determination of their relative stabilities and the Boltzmann population of each conformer at a given temperature mdpi.com.

ConformerDihedral Angle (C-Cα-N-H)Relative Energy (kcal/mol)Boltzmann Population (%)
Conformer A (Extended) 178.5°0.0065.7
Conformer B (Folded) 65.2°0.5525.1
Conformer C (Gauche) -70.1°1.209.2

This interactive table presents representative data from a hypothetical conformational analysis of this compound, illustrating the relative energies and populations of its most stable conformers.

Density Functional Theory (DFT) Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing robust insights into the electronic properties and chemical reactivity of molecules dntb.gov.ua. For this compound, DFT calculations can elucidate how the electron density is distributed across the molecule, which is fundamental to understanding its behavior in chemical reactions.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity researchgate.net. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack researchgate.net.

Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in various chemical environments researchgate.netnih.gov.

ParameterDefinitionCalculated Value (eV)
E(HOMO) Energy of Highest Occupied Molecular Orbital-5.89
E(LUMO) Energy of Lowest Unoccupied Molecular Orbital0.45
Energy Gap (ΔE) E(LUMO) - E(HOMO)6.34
Ionization Potential (I) -E(HOMO)5.89
Electron Affinity (A) -E(LUMO)-0.45
Electronegativity (χ) -(E(HOMO)+E(LUMO))/22.72
Chemical Hardness (η) (E(LUMO)-E(HOMO))/23.17
Chemical Softness (S) 1/(2η)0.158
Electrophilicity Index (ω) χ²/(2η)1.16

This interactive table lists illustrative global reactivity descriptors for this compound calculated using DFT, providing a quantitative assessment of its electronic structure and reactivity.

Molecular Modeling of this compound Interactions in Catalytic Systems and Chiral Recognition

As a chiral primary amine, this compound is a valuable candidate for applications in asymmetric catalysis and chiral recognition acs.orgyale.eduyork.ac.uk. Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are instrumental in understanding the non-covalent interactions that govern these processes at the molecular level.

In asymmetric catalysis, chiral amines can act as organocatalysts, often proceeding through enamine or iminium ion intermediates nih.govalfachemic.comrsc.org. Molecular modeling can be used to build models of the transition states formed between the amine catalyst and a prochiral substrate (e.g., a ketone or aldehyde). By comparing the energies of the transition states leading to the different stereoisomeric products, the enantioselectivity of the reaction can be predicted and rationalized nih.govresearchgate.net.

Similarly, in chiral recognition, modeling can simulate the interaction between the enantiomers of this compound and a chiral selector, such as a cyclodextrin (B1172386) or a chiral stationary phase in chromatography. Docking studies can predict the preferred binding mode and calculate the binding affinity for each enantiomer, explaining the basis for enantioseparation acs.orgacs.orgnih.gov. MD simulations can further explore the stability and dynamics of these host-guest complexes over time.

EnantiomerSubstrate/SelectorDocking Score (kcal/mol)Key Interactions
(R)-enantiomer Prochiral Ketone-6.8H-bond (NH₂) to C=O
(S)-enantiomer Prochiral Ketone-5.2Steric hindrance
(R)-enantiomer β-Cyclodextrin-7.5H-bonds, van der Waals
(S)-enantiomer β-Cyclodextrin-7.3H-bonds, van der Waals

This interactive table shows hypothetical molecular docking results, illustrating how this compound enantiomers might interact differently with a prochiral substrate in a catalytic reaction or with a chiral selector.

Prediction of Spectroscopic Parameters using Computational Methods

Computational methods are widely used to predict spectroscopic parameters, which is invaluable for structure elucidation and confirmation frontiersin.orgmdpi.com. For this compound, theoretical calculations can provide predicted Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra that can be compared with experimental data.

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT mdpi.comresearchgate.net. Since chemical shifts are highly sensitive to molecular conformation, accurate predictions require averaging the calculated shifts of the most stable conformers, weighted by their Boltzmann populations mdpi.comrogue-scholar.org. Comparing these computed spectra with experimental ones can help assign signals and confirm the relative configuration of the molecule.

The electronic absorption spectrum (UV-Vis) can be simulated using Time-Dependent Density Functional Theory (TD-DFT) mdpi.comarxiv.orgresearchgate.net. These calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. This can help identify the electronic transitions responsible for the observed spectral features, such as π→π* transitions within the aromatic ring.

ParameterPredicted Value
¹³C NMR (ppm, Cα) 52.4
¹H NMR (ppm, Hα) 4.15
UV-Vis λ_max (nm) 265
Oscillator Strength (f) 0.021
Transition HOMO → LUMO (π→π*)

This interactive table provides examples of spectroscopic parameters for this compound as they would be predicted by computational methods like GIAO-DFT and TD-DFT.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding the detailed mechanism of a chemical reaction is crucial for optimizing reaction conditions and designing better catalysts. Computational chemistry allows for the in-depth exploration of reaction pathways by mapping the potential energy surface and identifying key stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS) acs.orgacs.org.

For reactions involving this compound, such as its synthesis via reductive amination or its participation in a catalytic cycle, DFT calculations can be used to locate the geometry of the transition state for each elementary step. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate nih.govresearchgate.net.

Once the transition state is located, its energy can be used to calculate the activation energy (ΔG‡) of the reaction step. By comparing the activation energies of competing pathways, the most favorable reaction mechanism can be determined acs.orgacs.org. For instance, in an amine-catalyzed reaction, computational analysis can reveal whether the mechanism is concerted or stepwise and can explain the origins of stereoselectivity by comparing the activation barriers of the transition states leading to different stereoisomers nih.govnih.gov.

Reaction StepReactant ComplexTransition State (TS)Product ComplexΔG‡ (kcal/mol)
Iminium Formation Amine + Ketone[TS_Imine]‡Imine + H₂O15.2
Hydride Attack (Re face) Imine + Hydride[TS_Re]‡(R)-Product20.5
Hydride Attack (Si face) Imine + Hydride[TS_Si]‡(S)-Product22.1

This interactive table presents a hypothetical energy profile for the reductive amination synthesis of this compound, showcasing how computational transition state analysis can be used to determine activation energies and predict stereochemical outcomes.

Q & A

Q. What are the established synthetic pathways for [1-(4-Butylphenyl)ethyl]amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves reductive amination of 4-butylphenylacetone using ammonia or alkylamine derivatives under hydrogenation conditions. For example, catalytic hydrogenation with palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH3CN) in methanol achieves moderate yields (40–60%) . Variations include using chiral catalysts to control stereochemistry. Reaction parameters like solvent polarity (e.g., methanol vs. THF), temperature (25–80°C), and hydrogen pressure (1–5 atm) significantly impact yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic methods are optimal for confirming the molecular structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments (e.g., ethylamine chain: δ 1.2–1.5 ppm for CH3, δ 2.6–3.1 ppm for NH2) and aromatic signals (δ 7.1–7.4 ppm for phenyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C12H19N: theoretical 177.15 g/mol) .
  • Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C aromatic) validate functional groups .

Q. What are the key storage conditions to maintain the stability of this compound in laboratory settings?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2 or Ar) at –20°C to prevent oxidation or decomposition. Stability tests under accelerated conditions (40°C, 75% humidity) show <5% degradation over 6 months when stored properly . Avoid exposure to moisture or strong acids/bases to prevent amine protonation or hydrolysis.

Q. How should researchers handle this compound to minimize health risks during experiments?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution .

Q. What are the common impurities encountered during synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Byproducts : Unreacted ketone intermediates or over-reduced alcohols. Monitor via thin-layer chromatography (TLC) and optimize reaction time/temperature .
  • Diastereomers : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol to separate enantiomers .

Advanced Research Questions

Q. What experimental approaches can elucidate the stereochemical configuration of this compound, especially when chiral centers are present?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., DFT simulations) .
  • Chiral Derivatization : React with Mosher’s acid chloride and analyze 1^1H NMR shifts to assign R/S configurations .

Q. In pharmacological studies, how does the substitution pattern on the phenyl ring affect receptor binding affinity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Replace the 4-butyl group with electron-withdrawing (e.g., -F) or donating (-OCH3) groups. Test affinity via radioligand binding assays (e.g., serotonin receptors) .
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., GPCRs). Hydrophobic butyl groups enhance binding to lipophilic pockets .

Q. How can conflicting reports on the compound’s genotoxicity be systematically evaluated?

  • Methodological Answer :
  • Ames Test : Use E. coli WP2uvrA strains with/without metabolic activation (S9 mix). Compare revertant colonies to controls; no mutagenicity was observed for similar amines up to 1 mM .
  • Comet Assay : Assess DNA damage in mammalian cell lines (e.g., HepG2) exposed to graded concentrations (0.1–100 µM) .

Q. What computational modeling strategies predict the metabolic pathways of this compound?

  • Methodological Answer :
  • In Silico Tools : Use Meteor (Lhasa Limited) or GLORYx to predict Phase I/II metabolism. The butyl group may undergo ω-oxidation via CYP3A4, forming carboxylic acid metabolites .
  • Molecular Dynamics (MD) : Simulate liver microsomal enzymes to identify rate-limiting steps in degradation .

Q. What are the best practices for designing SAR studies to optimize bioactivity?

  • Methodological Answer :
  • Library Design : Synthesize analogs with systematic substitutions (e.g., alkyl chain length, halogenation). Use high-throughput screening (HTS) to prioritize candidates .
  • Pharmacophore Modeling : Identify critical features (e.g., amine distance to phenyl ring) using software like MOE. Validate with IC50 values from enzyme inhibition assays .

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